molecular formula C20H34O5 B583359 (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 159812-83-6

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B583359
CAS No.: 159812-83-6
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-VCKDCIDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-8-iso Prostaglandin F2.alpha.: is a biologically active isoprostane formed non-enzymatically via free radical peroxidation of arachidonic acid. It is known for its potent vasoconstrictive properties and is often used as a biomarker for oxidative stress .

Biochemical Analysis

Biochemical Properties

ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, ent-15-F2t-IsoP is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .

Cellular Effects

ent-15-F2t-IsoP has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ent-15-F2t-IsoP has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, ent-15-F2t-IsoP can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of ent-15-F2t-IsoP involves its binding interactions with various biomolecules. ent-15-F2t-IsoP can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, ent-15-F2t-IsoP has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-15-F2t-IsoP can change over time. The stability and degradation of ent-15-F2t-IsoP are important factors that influence its long-term effects on cellular function. Studies have shown that ent-15-F2t-IsoP can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to ent-15-F2t-IsoP has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ent-15-F2t-IsoP vary with different dosages in animal models. At low doses, ent-15-F2t-IsoP can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, ent-15-F2t-IsoP can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of ent-15-F2t-IsoP becomes more pronounced beyond a certain dosage .

Metabolic Pathways

ent-15-F2t-IsoP is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of ent-15-F2t-IsoP within cells and tissues are mediated by specific transporters and binding proteins. ent-15-F2t-IsoP can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of ent-15-F2t-IsoP can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of ent-15-F2t-IsoP is crucial for its activity and function. ent-15-F2t-IsoP can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, ent-15-F2t-IsoP has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of ent-15-F2t-IsoP can determine its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: ent-8-iso Prostaglandin F2.alpha. is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that initiate the peroxidation of arachidonic acid, leading to the production of isoprostanes .

Industrial Production Methods: The industrial production of ent-8-iso Prostaglandin F2.alpha. typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process includes the extraction of arachidonic acid from biological sources, followed by controlled peroxidation reactions .

Chemical Reactions Analysis

Types of Reactions: ent-8-iso Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ent-8-iso Prostaglandin F2.alpha., which can have different biological activities .

Scientific Research Applications

ent-8-iso Prostaglandin F2.alpha. has a wide range of scientific research applications, including:

    Chemistry: Used as a standard for studying lipid peroxidation and oxidative stress.

    Biology: Serves as a biomarker for oxidative stress in various biological systems.

    Medicine: Investigated for its role in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Comparison with Similar Compounds

    8-Isoprostaglandin F2.alpha.: Another isoprostane with similar vasoconstrictive properties.

    8-iso-15(S)-Prostaglandin F2.alpha.: A stereoisomer with slightly different biological activities.

    8-epi Prostaglandin F2.alpha.: Another isomer with comparable effects

Uniqueness: ent-8-iso Prostaglandin F2.alpha. is unique due to its specific formation pathway and potent biological activity. Its non-enzymatic formation distinguishes it from other prostaglandins that are typically produced enzymatically .

Properties

IUPAC Name

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-VCKDCIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348027
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159812-83-6
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.